molecular formula C20H22N2O B7037925 4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one

4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B7037925
M. Wt: 306.4 g/mol
InChI Key: PMWMTDZMIGGHLR-UHFFFAOYSA-N
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Description

4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety linked to a quinolinone core through a methylamino bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Quinolinone Core Synthesis: The quinolinone core can be synthesized via a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Coupling Reaction: The final step involves coupling the indene moiety with the quinolinone core through a methylamino bridge. This can be achieved using reductive amination, where the indene aldehyde reacts with the quinolinone amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone or indene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Quinolinone derivatives

    Reduction: Reduced quinolinone or indene derivatives

    Substitution: Substituted quinolinone derivatives

Scientific Research Applications

4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Granisetron: A compound with a similar indene structure, used as an antiemetic.

    Ondansetron: Another antiemetic with a related quinolinone core structure.

    Salbutamol: A bronchodilator with a different core structure but similar functional groups.

Uniqueness

4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of an indene moiety and a quinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20-11-17(18-7-3-4-8-19(18)22-20)13-21-12-14-9-15-5-1-2-6-16(15)10-14/h1-8,14,17,21H,9-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWMTDZMIGGHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CNCC3CC(=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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